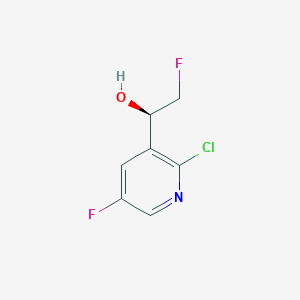

(1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

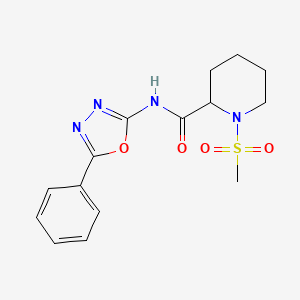

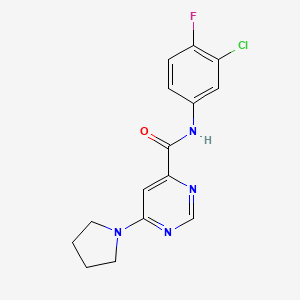

“(1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with chlorine and fluorine atoms at the 2nd and 5th positions respectively. The compound also contains a fluorinated ethanol group attached to the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a common aromatic structure, would contribute to the compound’s stability. The electronegative halogen atoms (chlorine and fluorine) would likely influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring could potentially undergo electrophilic substitution reactions, while the halogen atoms might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar C-F and C-Cl bonds might give the compound certain dipole-dipole interactions, influencing its boiling and melting points .科学的研究の応用

Synthesis and Development in Drug Compounds

- (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol plays a role in the synthesis of certain pharmaceutical compounds. One notable example is the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involves the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, with the process focusing on achieving excellent diastereoselection (Butters et al., 2001).

Chemical Synthesis and Characterization

- This chemical also finds utility in the synthesis of other pyridine derivatives, which are key intermediates in various chemical syntheses. For instance, the synthesis and characterization of 2-Chloro- and 2-Amino-5-fluoropyridines have been detailed, showcasing the chemical's versatility in generating distinct compounds (Hand & Baker, 1989).

Chemoselective Functionalization

- A study demonstrates the chemoselective functionalization of related compounds like 5-bromo-2-chloro-3-fluoropyridine, showcasing the potential of such compounds in selective chemical reactions (Stroup et al., 2007).

Synthesis of Novel Pyridine Scaffolds

- The compound aids in the synthesis of novel pyridine scaffolds, such as in the one-pot synthesis of 2-chloro-3,4-diiodopyridine. This process is significant in accessing a series of novel 2,3,4-triheteroarylpyridine scaffolds, demonstrating its importance in developing new chemical entities (Daykin et al., 2010).

Agricultural Applications

- In the agricultural sector, derivatives of this compound have been synthesized for use as herbicides. These compounds exhibit moderate to high levels of activity against certain weeds, showing the compound's utility beyond pharmaceuticals (Tajik & Dadras, 2011).

Near-Infrared Electrochemical Fluorescence Switching

- The compound is instrumental in developing polymethine dyes for near-infrared (NIR) electrochemical fluorescence switching. This application is significant in fields like imaging and sensor technology (Seo et al., 2014).

Radiotracer Development for Brain Studies

- It is also used in the synthesis of radiotracers for studying brain receptors, as seen in the development of new GABAB agonists, which are important for PET radiotracer studies (Naik et al., 2018).

特性

IUPAC Name |

(1R)-1-(2-chloro-5-fluoropyridin-3-yl)-2-fluoroethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-7-5(6(12)2-9)1-4(10)3-11-7/h1,3,6,12H,2H2/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLVOILUAAHCSH-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(CF)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC(=C1[C@H](CF)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2468187.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2468191.png)

![N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2468192.png)

![Ethyl 4-[[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2468201.png)